![molecular formula C16H13ClN2O6 B14698587 Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate CAS No. 20745-74-8](/img/structure/B14698587.png)
Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzoate ester, a nitroaniline moiety, and a chloro substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate typically involves multiple steps. One common method starts with the nitration of aniline to produce 3-nitroaniline. This intermediate is then reacted with 5-chloro-2-hydroxybenzoic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Reduction: 5-chloro-2-[2-(3-aminoanilino)-2-oxoethoxy]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoic acid and methanol.
Wissenschaftliche Forschungsanwendungen
Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Wirkmechanismus
The mechanism of action of Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-2-(2-nitroanilino)-3-thiophenecarbonitrile: Shares a similar nitroaniline moiety but differs in the presence of a thiophene ring instead of a benzoate ester.
Methyl 5-chloro-2-hydroxybenzoate: Similar in structure but lacks the nitroaniline moiety, making it less versatile in certain applications.
Uniqueness
Methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Eigenschaften
CAS-Nummer |
20745-74-8 |
|---|---|
Molekularformel |
C16H13ClN2O6 |
Molekulargewicht |
364.73 g/mol |
IUPAC-Name |
methyl 5-chloro-2-[2-(3-nitroanilino)-2-oxoethoxy]benzoate |
InChI |
InChI=1S/C16H13ClN2O6/c1-24-16(21)13-7-10(17)5-6-14(13)25-9-15(20)18-11-3-2-4-12(8-11)19(22)23/h2-8H,9H2,1H3,(H,18,20) |
InChI-Schlüssel |
FFJHLIHIQMHCOK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


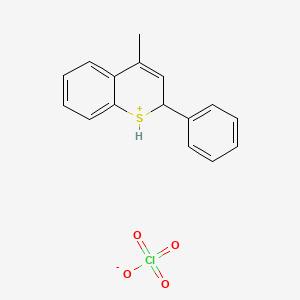
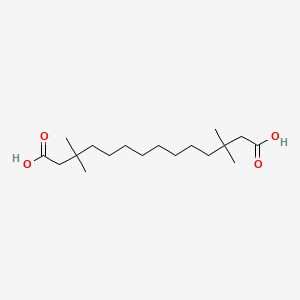
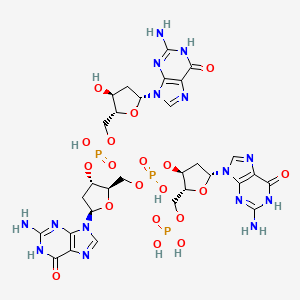
![N-[2-(4-Bromo-3-nitrophenyl)-2-oxoethyl]-2,2-dichloroacetamide](/img/structure/B14698518.png)
![(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B14698526.png)
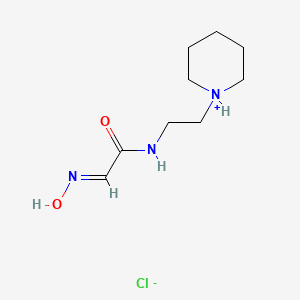
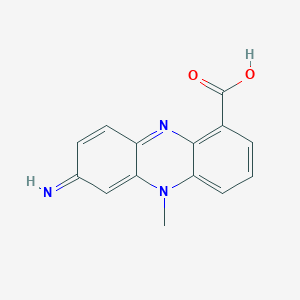
![Diethyl 2-[bis(2-chloroethyl)amino]but-2-enedioate](/img/structure/B14698547.png)
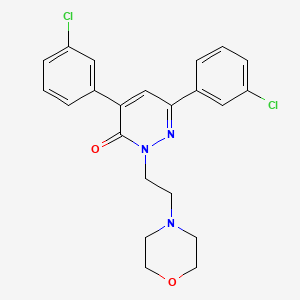



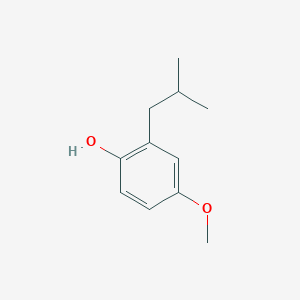
![7H-Benz[de]anthracen-7-one, 4,9-dichloro-](/img/structure/B14698610.png)
